molecular formula C12H18ClN5S B4210918 N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B4210918
M. Wt: 299.82 g/mol
InChI Key: PJVRCQCSHMPAEH-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amine Introduction: The resulting thioether is further reacted with an amine to introduce the ethanamine moiety.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of tetrazole derivatives and their interactions with biological targets.

    Materials Science: Tetrazole derivatives are known for their energetic properties and can be used in the development of energetic materials and propellants.

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The thioether and amine groups can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-2-[(1H-tetrazol-5-yl)thio]ethanamine hydrochloride: Lacks the methyl group on the tetrazole ring.

    N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride: Contains a chlorine atom instead of a methyl group on the benzyl ring.

Uniqueness

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is unique due to the presence of both the methyl group on the tetrazole ring and the thioether linkage, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S.ClH/c1-10-3-5-11(6-4-10)9-13-7-8-18-12-14-15-16-17(12)2;/h3-6,13H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVRCQCSHMPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCSC2=NN=NN2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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